molecular formula C8H11ClN2O B1407315 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine CAS No. 1289217-34-0

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine

Cat. No.: B1407315
CAS No.: 1289217-34-0
M. Wt: 186.64 g/mol
InChI Key: DGRFHRZPWNIONX-UHFFFAOYSA-N
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Description

Key Geometrical Features:

  • Pyridine Ring :

    • Planar, aromatic six-membered ring with bond lengths consistent with sp² hybridization (C–C: ~1.39 Å, C–N: ~1.33 Å).
    • Chlorine substituent at position 2 introduces steric and electronic perturbations.
    • Oxygen at position 4 forms an ether linkage to the propane chain.
  • Propan-1-amine Chain :

    • C–O Bond Length : ~1.43 Å (typical for ethers).
    • N–H Bonds : ~1.01 Å (sp³ hybridization).
    • Dihedral Angles : The chain adopts a staggered conformation to minimize steric strain, with C–O–C–C torsion angles near 180°.

Conformational Flexibility :

  • Rotation around the C–O bond allows the propane chain to adopt multiple low-energy conformers.
  • Intramolecular hydrogen bonding between the amine group and pyridine nitrogen is unlikely due to spatial separation.

Electronic Structure and Orbital Hybridization Patterns

Hybridization and Bonding:

Atom/Group Hybridization Key Features
Pyridine nitrogen sp² Contributes one p-orbital to aromatic π-system; lone pair in sp² orbital.
Ether oxygen sp³ Two lone pairs in sp³ orbitals; σ-bonded to pyridine and propane chain.
Amine nitrogen sp³ Lone pair in sp³ orbital; forms three σ-bonds with hydrogens and carbon.

Electronic Effects:

  • Pyridine Ring : Electron-withdrawing chlorine at position 2 reduces electron density at positions 3 and 5 via inductive effects.
  • Ether Linkage : Oxygen’s lone pairs donate electron density into the pyridine ring, slightly activating it toward electrophilic substitution.
  • Amine Group : The –NH₂ group is a weak electron donor, influencing charge distribution in the propane chain.

Molecular Orbital Analysis :

  • The pyridine ring’s π-system (6 electrons) is delocalized, with nodal planes avoiding the nitrogen and chlorine atoms.
  • Frontier orbitals (HOMO/LUMO) are localized on the pyridine ring, dictating reactivity.

Comparative Analysis with Structural Analogues

Comparison with Key Analogues:

Compound Structural Difference Electronic Impact
3-[(4-Chloropyridin-2-yl)oxy]propan-1-amine Chlorine at pyridin-4 instead of 2 Alters electrophilic substitution regiochemistry.
3-(Pyridin-3-yloxy)propan-1-amine No chlorine substituent Higher electron density on pyridine ring.
3-[(3,5-Difluoropyridin-4-yl)oxy]propan-1-amine Fluorine at positions 3 and 5 Enhanced electron-withdrawing effect.

Substituent Effects:

  • Chlorine Position : Chlorine at position 2 (vs. 4) reduces electron density at positions 3 and 5, directing electrophiles to position 6.
  • Halogen Type : Fluorine analogues exhibit stronger inductive effects but weaker steric hindrance than chlorine.
  • Chain Length : Extending the propane chain (e.g., to butan-1-amine) increases conformational flexibility but reduces solubility.

Table 1: Bond Lengths in Selected Analogues

Bond Type This compound 3-(Pyridin-3-yloxy)propan-1-amine
Pyridine C–N (Å) 1.33 1.33
C–O (Å) 1.43 1.43
C–Cl (Å) 1.73 N/A

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-6-7(2-4-11-8)12-5-1-3-10/h2,4,6H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFHRZPWNIONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution Approach

Overview:
This method involves the nucleophilic substitution of a suitably activated chloropyridine derivative with a protected amino-propane chain, followed by deprotection to yield the target amine.

Procedure:

  • Starting Material: 2-Chloropyridin-4-ol or 4-chloropyridin-2-ol derivatives, which are commercially available or can be synthesized via chlorination of pyridine derivatives.
  • Step 1: Activation of the hydroxyl group (if necessary) using reagents such as triphenylphosphine and diethyl azodicarboxylate (the Mitsunobu reaction) to convert the hydroxyl into a better leaving group.
  • Step 2: Nucleophilic attack by a protected 3-aminopropanol (e.g., 3-aminopropanol protected as a Boc or CBZ derivative) in the presence of a base such as potassium carbonate or sodium hydride, facilitating the formation of the ether linkage.
  • Step 3: Deprotection of the amino group under acidic or basic conditions to afford the free amine.

Advantages:

  • High regioselectivity.
  • Suitable for scale-up with proper optimization.

Halogenation and Nucleophilic Substitution

Overview:
This method involves halogenating pyridine at the 2-position, followed by nucleophilic substitution to introduce the amino-propanol moiety.

Procedure:

  • Step 1: Synthesis of 2-chloropyridin-4-ol via chlorination of pyridine-4-ol or pyridine derivatives using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
  • Step 2: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate).
  • Step 3: Nucleophilic substitution with 3-aminopropanol or its protected form, facilitated by a base like sodium hydride or potassium tert-butoxide, to form the ether linkage.
  • Step 4: Deprotection of amino groups if necessary.

Note:
The halogenation step is critical and must be carefully controlled to avoid over-halogenation or side reactions.

Summary of Key Reaction Conditions and Data

Method Key Reagents Solvent Temperature Yield Remarks
Nucleophilic substitution 3-aminopropanol, K2CO3 DMF or DMSO Room temp to 80°C ~70-85% Regioselective ether formation
Halogenation & substitution NCS, NaH CHCl3, DMF 0–25°C for halogenation; 60°C for substitution Variable Requires careful control
Reductive amination Aldehydes, NaBH3CN Methanol Room temp 60–80% Good for analogs

Research Findings and Optimization Strategies

Recent research emphasizes the importance of solvent choice and temperature control to maximize yield and selectivity. For example, the use of polar aprotic solvents like DMSO or DMF enhances solubility of reactants and facilitates nucleophilic attack. Lowering reaction temperatures often improves diastereoselectivity and reduces side reactions.

Furthermore, process optimization studies suggest that employing microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. The use of protecting groups for amino functionalities (e.g., Boc, CBZ) is recommended to prevent undesired side reactions during ether formation.

Data Tables Summarizing Synthesis Conditions

Synthesis Step Reagents Solvent Temperature Yield Notes
Ether formation 3-Aminopropanol, K2CO3 DMF 60–80°C 70–85% Regioselective
Halogenation NCS CHCl3 0–25°C 80–90% Controlled addition
Nucleophilic substitution Protected amino-propanol, NaH DMSO 25–60°C 75–85% High regioselectivity
Deprotection Acidic or basic - Room temp Quantitative Final amine formation

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
  • Molecular Formula : C₈H₁₁ClN₂O
  • Molecular Weight : 186.64 g/mol
  • CAS Number : 1289217-34-0
  • Key Features :
    • A propan-1-amine backbone linked via an ether bond to a 2-chloropyridin-4-yl group.
    • The chlorine atom at the 2-position of the pyridine ring introduces steric and electronic effects, influencing reactivity and biological interactions.

Synthesis: Synthetic routes for related compounds (e.g., ) suggest that similar methods, such as nucleophilic substitution or Mitsunobu reactions, could be employed. For example, reacting 2-chloro-4-hydroxypyridine with 3-bromopropan-1-amine under basic conditions may yield the target compound.

Comparison with Structurally Similar Compounds

Positional Isomers of Chloropyridinyl Derivatives

Compound Name CAS Number Substituent Position Molecular Weight Key Differences
This compound 1289217-34-0 2-Cl on pyridine 186.64 Reference compound; chlorine at 2-position may enhance lipophilicity and steric hindrance.
2-[(3-Chloropyridin-4-yl)oxy]propan-1-amine 2748228-98-8 3-Cl on pyridine 186.64 Chlorine at 3-position alters electronic distribution, potentially affecting binding to biological targets.
3-[(3-Chloropyridin-4-yl)oxy]propan-1-amine 1528532-99-1 3-Cl on pyridine 186.64 Ether linkage at pyridine 4-position; steric effects differ due to chlorine placement.

Impact of Substituent Position :

  • 2-Chloro vs. 3-Chloro : The 2-chloro group creates a meta-directing effect on the pyridine ring, influencing reactivity in further substitutions. In contrast, 3-chloro derivatives may exhibit altered dipole moments and hydrogen-bonding capabilities .

Halogen-Substituted Pyridine Analogs

Compound Name CAS Number Halogen Molecular Weight Key Differences
This compound 1289217-34-0 Cl 186.64 Chlorine increases lipophilicity (logP ~1.5–2.0) compared to fluorine.
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine 1249063-85-1 F 170.19 Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk.

Heterocyclic Variants

Compound Name CAS Number Heterocycle Molecular Weight Key Differences
This compound 1289217-34-0 Pyridine 186.64 Aromatic pyridine provides π-π stacking potential.
3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine 1171770-24-3 Piperidine 172.27 Saturated piperidine ring reduces planarity, potentially altering CNS penetration.
CM-157 (CB2R agonist) Not provided Benzimidazole-pyridine ~500 (estimated) Complex structure enhances selectivity for CB2 receptors but reduces synthetic accessibility .

Functional Impact :

  • Pyridine vs. Piperidine : Pyridine’s aromaticity facilitates interactions with enzymes or receptors via π-stacking, while piperidine’s flexibility may improve solubility.
  • CM-157 : The benzimidazole-sulfonylpyridyl moiety in CM-157 confers high CB2 receptor affinity (IC₅₀ < 10 nM) but introduces synthetic complexity .

Pharmacologically Relevant Analogs

Compound Name Biological Target Key Feature Reference
This compound Under study Simplicity enables derivatization.
Fluoxetine Hydrochloride Serotonin reuptake Trifluoromethyl group enhances CNS activity.
OX03393 (Squalene synthase inhibitor) Enzyme inhibition Benzothiazole group improves potency (IC₅₀ ~50 nM).

Activity Notes:

  • Fluoxetine : The trifluoromethyl group in fluoxetine increases blood-brain barrier penetration compared to chloropyridinyl derivatives .
  • OX03393 : A benzothiazole substituent enhances squalene synthase inhibition, though regiochemistry (ortho/meta) drastically affects activity .

Biological Activity

3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Synthesis

The molecular formula for this compound is C10_{10}H12_{12}ClN2_2O. The compound features a chlorinated pyridine ring connected to a propan-1-amine group through an ether linkage, which influences its chemical reactivity and biological interactions.

Synthesis Overview:
The synthesis typically involves the following steps:

  • Formation of the ether linkage: This can be achieved using sodium hydride as a base to deprotonate the alcohol followed by reaction with the chlorinated pyridine.
  • Purification: The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits various biological activities, including:

1. Antimicrobial Activity:
Research indicates that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown effective inhibition against several bacterial strains, suggesting its utility in treating infections.

2. Anticancer Properties:
The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as gastric cancer cells (SGC-7901), with an IC50_{50} value comparable to established chemotherapeutics .

3. Enzyme Inhibition:
Mechanistic studies suggest that this compound may act as an enzyme inhibitor by binding to active sites, thus modulating enzymatic activity essential for various metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Interaction:
The compound binds to enzymes or receptors, altering their activity. For example, it may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Molecular Docking Studies:
Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, supporting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-(4-Chloropyridin-3-yl)propan-1-amineChlorine at position 4 on the pyridine ringModerate anticancer activity
3-(3-Bromopyridin-4-yl)propan-1-amineBromine substituentLower antimicrobial activity
3-(3-Fluoropyridin-4-yl)propan-1-aminesFluorine substituentEnhanced enzyme inhibition

This table highlights how variations in halogen substitution can influence the biological activity and stability of related compounds.

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyridine derivatives, 3-(2-Chloropyridin-4-yloxy)propan-1-amines were found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of various chlorinated pyridine derivatives, including 3-(2-Chloropyridin-4-yloxy)propan-1-amines. Results indicated potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 2-chloro-4-hydroxypyridine and 3-aminopropanol derivatives. Key parameters include solvent choice (e.g., DMF or DMSO), base selection (e.g., cesium carbonate for deprotonation), and temperature control (35–80°C). Catalytic systems like copper(I) bromide can enhance reaction efficiency, as seen in analogous pyridinyl ether syntheses . Purity optimization typically employs column chromatography with gradients of ethyl acetate/hexane (0–100%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H NMR and 13C^{13}C NMR to confirm the presence of the pyridinyl ether linkage (δ ~8.5–8.9 ppm for pyridine protons) and the propan-1-amine chain (δ ~3.0–3.5 ppm for CH2_2NH2_2). High-resolution mass spectrometry (HRMS-ESI) should match the molecular ion [M+H]+^+ with a deviation <2 ppm. Cross-check with IR spectroscopy for characteristic amine N-H stretches (~3298 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow GHS hazard codes for amines (e.g., H314 for skin corrosion). Use PPE (gloves, goggles), work in a fume hood, and avoid water contact to prevent exothermic reactions. In case of exposure, rinse skin with soap/water and seek medical advice immediately. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the pyridine ring and chloro substituent to predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Compare computed activation energies with experimental kinetic data to refine catalytic strategies .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Perform orthogonal assays (e.g., enzyme inhibition + cellular viability) and validate via LC-MS purity checks (>98%). For example, analogs like SKF-86002 (a p38 MAPK inhibitor) show activity only when synthesized with strict stereocontrol. Cross-reference bioassay protocols from independent studies to identify confounding variables .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Use LC-MS to identify breakdown products (e.g., hydrolysis of the ether bond or dechlorination). Compare results with structurally related compounds like 4-(4-fluorophenyl)pyrazol-5-amine derivatives .

Key Considerations for Researchers

  • Synthetic Challenges : The chloro-pyridine moiety is prone to displacement under basic conditions; use mild bases (e.g., K2_2CO3_3) to minimize side reactions.
  • Biological Relevance : Explore SAR by substituting the propan-1-amine chain with methyl or cyclopropyl groups to modulate lipophilicity and target engagement .
  • Data Reproducibility : Document solvent lot numbers and catalyst purity, as trace metals (e.g., Cu) can drastically alter reaction outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
Reactant of Route 2
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3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine

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